1-(4-Methyl-2-thienyl)butylamine CAS number and properties
1-(4-Methyl-2-thienyl)butylamine CAS number and properties
An In-depth Technical Guide to 1-(4-Methyl-2-thienyl)butylamine: Synthesis, Characterization, and Potential Applications
Disclaimer: As of the latest search, a specific CAS number for 1-(4-Methyl-2-thienyl)butylamine has not been publicly registered. This suggests that the compound may be a novel chemical entity or not yet commercially available. This guide, therefore, provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on the well-established chemistry of its constituent moieties and structurally related compounds.
Introduction
1-(4-Methyl-2-thienyl)butylamine is a primary amine featuring a butyl chain attached to a 4-methyl-substituted thiophene ring at the 2-position. The thienyl group is a prominent pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring, which can enhance the molecule's metabolic stability and interaction with biological targets.[1] The butylamine portion of the molecule provides a flexible aliphatic chain and a basic nitrogen center, which can be crucial for forming salt bridges with acidic residues in proteins or for modulating the compound's overall physicochemical properties.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, predicted properties, and potential therapeutic applications of this intriguing molecule.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(4-Methyl-2-thienyl)butylamine. These values are calculated based on its chemical structure and by extrapolation from similar compounds.
| Property | Value | Source |
| Molecular Formula | C9H15NS | Calculated |
| Molecular Weight | 169.29 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Extrapolated from butylamine and thienyl derivatives |
| Odor | Fishy, ammonia-like (predicted) | Extrapolated from butylamine isomers[2] |
| Boiling Point | ~220-240 °C at 760 mmHg (estimated) | Extrapolated from similar aromatic amines |
| Solubility | Soluble in organic solvents; slightly soluble in water (predicted) | Based on the properties of butylamine and thiophene |
| pKa | 9.5 - 10.5 (predicted for the amine) | Based on typical primary amines |
Proposed Synthesis
A plausible and efficient synthetic route to 1-(4-Methyl-2-thienyl)butylamine is via reductive amination of the corresponding ketone. This multi-step synthesis is outlined below.
Step 1: Friedel-Crafts Acylation of 3-Methylthiophene
The synthesis would commence with the Friedel-Crafts acylation of 3-methylthiophene with butyryl chloride in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), to yield 1-(4-methyl-2-thienyl)butan-1-one.
Protocol:
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To a stirred solution of 3-methylthiophene (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add tin(IV) chloride (1.1 eq) dropwise.
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After stirring for 15 minutes, add butyryl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.
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Extract the aqueous layer with dichloromethane, combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 1-(4-methyl-2-thienyl)butan-1-one.
Step 2: Reductive Amination
The resulting ketone can then be converted to the target primary amine via reductive amination. This can be achieved using ammonia or a source of ammonia, and a suitable reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.
Protocol:
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Dissolve 1-(4-methyl-2-thienyl)butan-1-one (1.0 eq) in methanol.
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Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
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Once the reaction is complete, remove the methanol under reduced pressure.
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Add water to the residue and basify with a sodium hydroxide solution.
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Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude amine by column chromatography or distillation under reduced pressure.
Predicted Spectroscopic Characterization
For structural confirmation, the following spectroscopic data are predicted:
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¹H NMR:
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Signals corresponding to the butyl chain protons, including a triplet for the terminal methyl group and multiplets for the methylene groups.
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A characteristic signal for the methyl group on the thiophene ring.
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Distinct signals for the two protons on the thiophene ring.
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A broad singlet for the amine protons, which is exchangeable with D₂O.
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¹³C NMR:
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Resonances for the four carbons of the butyl chain.
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A signal for the methyl carbon on the thiophene ring.
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Four distinct signals for the carbons of the thiophene ring.
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Mass Spectrometry (EI):
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A molecular ion peak (M⁺) corresponding to the molecular weight of 169.29.
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Characteristic fragmentation patterns, including the loss of the propyl group.
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Potential Applications in Drug Discovery
The thienyl moiety is a well-established pharmacophore found in numerous approved drugs.[1] Its presence suggests that 1-(4-Methyl-2-thienyl)butylamine could be a valuable scaffold for developing novel therapeutic agents.
Antimicrobial and Antifungal Activity
Thienyl derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[1][3] The combination of the thiophene ring with a basic amine could lead to compounds with activity against a range of bacterial and fungal pathogens.
Central Nervous System (CNS) Activity
The N-benzylamine scaffold, which has structural similarities to the thienyl-alkylamine core, is a known pharmacophore for CNS targets, including dopamine and serotonin transporters.[1] Therefore, 1-(4-Methyl-2-thienyl)butylamine and its derivatives could be investigated for their potential in treating neurological and psychiatric disorders.
Safety and Handling
While specific toxicity data for 1-(4-Methyl-2-thienyl)butylamine is unavailable, the safety precautions should be based on the known hazards of its structural analogs, such as butylamine isomers. Butylamines are flammable, corrosive, and harmful if swallowed or inhaled.[4][5][6]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), and wear a lab coat and other protective clothing.
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Respiratory Protection: Work in a well-ventilated fume hood. If the risk of inhalation is high, use a respirator with an appropriate cartridge.
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Handling and Storage:
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First Aid Measures:
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
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Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
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Conclusion
1-(4-Methyl-2-thienyl)butylamine represents a promising, albeit currently under-characterized, chemical entity. Its structural features, combining the versatile thienyl pharmacophore with a flexible butylamine chain, suggest a high potential for applications in drug discovery, particularly in the development of new antimicrobial and CNS-active agents. The synthetic route proposed in this guide is robust and based on well-established chemical transformations. Further investigation into the biological activities of this compound and its derivatives is warranted.
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